molecular formula C8H8 B1212686 Bicyclo[4.2.0]octa-1,3,5-triene CAS No. 694-87-1

Bicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B1212686
CAS No.: 694-87-1
M. Wt: 104.15 g/mol
InChI Key: UMIVXZPTRXBADB-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene is a unique organic compound characterized by a benzene ring fused to a cyclobutane ring. Its chemical formula is C₈H₈, and it is known for its strained ring structure, which imparts significant reactivity. This compound is frequently used in the creation of photosensitive polymers and has applications in microelectronics and materials science .

Mechanism of Action

Target of Action

Benzocyclobutene (BCB) is a chemical compound with a unique molecular structure that has attracted significant interest due to its polymer properties . It is frequently used to create photosensitive polymers and polymer dielectrics, which can be applied to various substrates for use in Micro Electro-Mechanical Systems (MEMS) and microelectronics processing . Therefore, the primary targets of BCB are these substrates where it forms a part of the structural and functional components.

Mode of Action

BCB is a strained system which, upon heating to approximately 180 °C, causes the cyclobutene to undergo a conrotatory ring-opening reaction, forming o-xylylene . This process destroys the aromaticity of the benzene ring, making the reverse reaction highly favored . The o-xylylenes generated in this way have been used prolifically in cycloaddition reactions, which restore the aromaticity to the benzene ring, while forming a new annulated species .

Biochemical Pathways

The biochemical pathways of BCB primarily involve its transformation into reactive o-quinodimethane (also known as o-xylylene) upon heating . This very reactive species readily undergoes inter- and intramolecular Diels-Alder reactions with various dienophiles to produce polycyclic compounds with high stability . Additionally, the polymerization of o-quinodimethane, similar to that of 1,3-diene, would give linear polymers .

Pharmacokinetics

It’s known that bcb-based polymers require a thermal pre-polymerization process to achieve the desired viscosity for application . This process is time-consuming and requires high temperatures .

Result of Action

The result of BCB’s action is the formation of photosensitive polymers and polymer dielectrics . These materials have excellent dielectric properties and thermal stability . They are used in various applications, including microelectronic applications, optic applications, electrical applications, and more .

Action Environment

The action of BCB is influenced by environmental factors such as temperature. For instance, BCB undergoes a conrotatory ring-opening reaction upon heating to approximately 180 °C . Furthermore, the process of transforming BCB-based polymers requires a thermal pre-polymerization process . Therefore, the efficacy and stability of BCB’s action are highly dependent on the temperature conditions of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-triene can be synthesized through various methods. One common approach involves the cyclization of ortho-alkynylbenzene derivatives. This reaction typically requires a palladium catalyst and proceeds under mild conditions. Another method involves the Diels-Alder reaction of benzyne with cyclobutene .

Industrial Production Methods: In industrial settings, benzocyclobutene is often produced through a thermal pre-polymerization process. This method involves heating the compound to achieve the desired viscosity for application. The process can be challenging due to the high temperatures and time required .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-triene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Bicyclo[4.2.0]octa-1,3,5-triene’s uniqueness lies in its ability to form highly reactive intermediates like ortho-xylylene, which can undergo a variety of cycloaddition reactions. This property makes it a valuable building block in organic synthesis and materials science .

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene
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InChI

InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UMIVXZPTRXBADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8
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DSSTOX Substance ID

DTXSID3073927
Record name Bicyclo[4.2.0]octa-1,3,5-triene
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Molecular Weight

104.15 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Bicyclo[4.2.0]octa-1,3,5-triene
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CAS No.

694-87-1
Record name Benzocyclobutene
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Record name Benzocyclobutene
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Record name Bicyclo[4.2.0]octa-1,3,5-triene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzocyclobutene?

A1: Benzocyclobutene has the molecular formula C8H8 and a molecular weight of 104.15 g/mol.

Q2: What is unique about the structure and reactivity of Benzocyclobutene?

A2: Benzocyclobutene is characterized by a strained four-membered ring fused to a benzene ring. This strained ring readily undergoes thermal ring-opening to generate a reactive o-quinodimethane intermediate. [, , , , ]

Q3: What are o-quinodimethanes, and how do they contribute to the synthetic utility of Benzocyclobutenes?

A3: o-Quinodimethanes are highly reactive intermediates that can participate in various reactions, including cycloadditions and polymerizations. The ability of benzocyclobutenes to generate o-quinodimethanes upon heating makes them valuable precursors for constructing complex molecular architectures. [, , , , ]

Q4: Can the ring-opening of Benzocyclobutenes be triggered by factors other than heat?

A4: Yes, research has demonstrated that electron-donating iminophosphoranes can significantly enhance the ring-opening of benzocyclobutenes to generate o-quinodimethanes at ambient temperatures (20-25 °C). These iminophosphoranes can be generated in situ from azide benzocyclobutenes and phosphines via the Staudinger reaction. []

Q5: How does the substitution pattern on the Benzocyclobutene ring influence its reactivity?

A5: The presence and nature of substituents on the benzocyclobutene ring can significantly impact its reactivity. For instance, electron-withdrawing groups like cyano groups have been shown to facilitate radical polymerization of the o-quinodimethane intermediates generated from benzocyclobutenes, leading to the formation of ring-opened polymers. [] In contrast, benzocyclobutenes with electron-donating groups generally show lower polymerization yields. []

Q6: What are the advantages of using Benzocyclobutene-based monomers in polymer synthesis?

A6: Benzocyclobutene-based polymers are recognized for their excellent thermal stability, good dielectric properties, and ease of processing. These attributes make them suitable for applications in microelectronics, aerospace, and other high-performance fields. [, , , , , , , ]

Q7: How does the structure of the linking group in bisbenzocyclobutene-terminated monomers affect the final polymer properties?

A7: The properties of the resulting polymer are influenced by the structure of the functional groups connecting the benzocyclobutene moieties. For example, incorporating fluorine-containing aromatic imide linkages has been shown to enhance thermal stability and dielectric properties in the cured resins. [, ]

Q8: Can Benzocyclobutene be incorporated into other polymer systems?

A8: Yes, benzocyclobutene can be integrated into various polymer systems to modify their properties. For example, incorporating benzocyclobutene units as pendant groups in polysiloxanes has been shown to enhance cross-linking density, thermal stability, and mechanical properties of the resulting polymers. [, ]

Q9: Are there any limitations to using Benzocyclobutene-based materials?

A9: While BCB-based materials possess many advantages, challenges remain. For example, some BCB monomers exhibit limited solubility, necessitating the use of specific solvents during processing. Further research is ongoing to develop BCB derivatives with improved solubility and processability. [, ]

Q10: Can Benzocyclobutenes serve as precursors for other valuable intermediates besides o-quinodimethanes?

A10: Yes, benzocyclobutenes can be strategically functionalized to access diverse synthetic intermediates. For example, benzocyclobutyl phenyl sulfone can be converted into various 7-substituted benzocyclobutenes by reacting its α-sulfonyl carbanion with electrophiles followed by desulfonylation. []

Q11: How have Benzocyclobutenes been utilized in the synthesis of natural product-like structures?

A11: The unique reactivity of benzocyclobutenes has been exploited in developing novel synthetic strategies. For example, a rhodium-catalyzed benzo/[7+1] cycloaddition using cyclopropyl-benzocyclobutenes as the benzo/7-C synthon with carbon monoxide has been developed to access eight-membered benzannulated rings, which are found in various natural products. []

Q12: Have Benzocyclobutenes found applications beyond polymers and organic synthesis?

A12: Yes, benzocyclobutene's unique properties have led to its exploration in various fields. For instance, benzocyclobutene has been investigated as a material for fabricating optical waveguides due to its low optical loss and compatibility with photolithographic processing techniques. [, ]

Q13: How has computational chemistry contributed to understanding Benzocyclobutene chemistry?

A13: Computational studies have played a crucial role in elucidating the reaction mechanisms, regioselectivity, and energetics of benzocyclobutene transformations. For instance, DFT calculations have provided insights into the mechanism of palladium-catalyzed C-H activation of methyl groups in the synthesis of benzocyclobutenes. []

Q14: What are the future directions for research on Benzocyclobutene?

A14: Ongoing research focuses on developing new synthetic methodologies, exploring the use of BCB in diverse material applications, and understanding the structure-property relationships of BCB-containing polymers. Continued exploration of this fascinating molecule is expected to yield even more exciting discoveries and applications in the future. []

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